2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid
Description
IUPAC Naming Protocol
The compound is systematically named 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid . This name adheres to IUPAC guidelines by prioritizing the carboxylic acid functional group (-COOH) as the principal substituent. The cyclopropane ring is numbered such that the carboxylic acid group occupies position 1, and the phenyl substituent with an ethoxycarbonyl group (-COOEt) is attached at position 2.
Structural Breakdown :
| Substituent | Position | Functional Group |
|---|---|---|
| Carboxylic acid | C1 | -COOH |
| Phenyl group | C2 | Ar- (attached to C2) |
| Ethoxycarbonyl | C4 (benzene) | -COOEt (meta to cyclopropane) |
The ethoxycarbonyl group is attached to the para position of the phenyl ring relative to the cyclopropane substituent, creating a conjugated system.
Stereoisomerism and Conformational Analysis
The cyclopropane ring introduces potential stereoisomerism due to restricted rotation. While cyclopropane itself is not chiral, substituents on adjacent carbons may generate stereocenters. In this compound, the carboxylic acid (C1) and phenyl (C2) groups are attached to adjacent carbons of the cyclopropane ring, creating cis-trans isomerism .
| Isomer Configuration | Description |
|---|---|
| cis | Carboxylic acid and phenyl groups on the same face |
| trans | Carboxylic acid and phenyl groups on opposite faces |
However, computational studies suggest that cyclopropane’s ring strain (see Section 1.2) and steric repulsion between substituents may limit the stability of certain isomers. The trans configuration is typically more stable due to reduced steric hindrance between the bulky phenyl and carboxylic acid groups.
Cyclopropane Ring Strain Analysis via Computational Chemistry
Ring Strain Energy Contributions
Cyclopropane’s inherent instability arises from angle strain (bond angles of 60° instead of the ideal 109.5°) and torsional strain (eclipsed C-H bonds). For this compound, computational methods (e.g., DFT) reveal:
| Strain Component | Energy Contribution (kJ/mol) |
|---|---|
| Angle strain (C-C-C) | ~117.9 ± 0.3 |
| Torsional strain | ~4.4 ± 0.1 |
| Total Strain Energy | ~122.3 |
These values align with data for unsubstituted cyclopropane (ring strain ~27.6 kcal/mol or ~115.7 kJ/mol). Substituents like the ethoxycarbonyl and phenyl groups may slightly alter strain energy through electronic effects or steric interactions.
Impact of Substituents on Ring Stability
The ethoxycarbonyl group introduces electron-withdrawing effects, potentially stabilizing the cyclopropane ring via conjugation. However, steric bulk from the phenyl group may increase torsional strain. Computational models suggest that the phenyl substituent adopts a perpendicular orientation relative to the cyclopropane ring to minimize steric clashes, as observed in related cyclopropane derivatives.
Crystallographic Studies of Molecular Packing Arrangements
Molecular Geometry and Intermolecular Interactions
Crystallographic data for analogous cyclopropane-carboxylic acid derivatives reveal distinct packing patterns. For example, 1-hydroxycyclopropane-1-carboxylic acid forms centrosymmetric dimers via intermolecular hydrogen bonds between carboxyl groups. In this compound, the following interactions are anticipated:
| Interaction Type | Participants | Bond Length/Strength |
|---|---|---|
| Hydrogen bonding | -COOH (donor) ↔ -COOEt (acceptor) | 1.8–2.2 Å |
| π-π stacking | Phenyl rings | 3.5–4.0 Å |
| Dipole-dipole | C=O (ester) ↔ C=O (acid) | 2.5–3.0 Å |
The cyclopropane ring’s planar geometry allows efficient stacking of phenyl groups, while the carboxylic acid and ester groups facilitate hydrogen-bonded networks.
Space Group and Lattice Parameters
Although specific crystallographic data for this compound are unavailable, related structures (e.g., trans-2-phenylcyclopropanecarboxylic acid) crystallize in the monoclinic space group P2₁/c with lattice parameters:
| Parameter | Value (Å) |
|---|---|
| a | ~9.0 |
| b | ~4.7 |
| c | ~12.0 |
| β | ~116° |
Such parameters reflect close-packing of molecules with minimal voids, consistent with hydrogen-bonded or π-stacked arrangements.
Properties
IUPAC Name |
2-(4-ethoxycarbonylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-17-13(16)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,2,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQKZWJFVDJPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid typically involves the esterification of trans-4-(2-Carboxycyclopropyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Aminolysis: This compound can react with ammonia or primary amines to form amides.
Transesterification: It can undergo transesterification reactions with other alcohols in the presence of an acid or base catalyst.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Aminolysis: Ammonia or primary amines under mild heating.
Transesterification: Excess alcohol and acid/base catalyst under reflux.
Major Products:
Hydrolysis: Trans-4-(2-Carboxycyclopropyl)benzoic acid and ethanol.
Aminolysis: Corresponding amides.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
The compound “2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid” is an interesting chemical structure that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications based on current scientific literature.
Structure
The compound features a cyclopropane ring substituted with a phenyl group that has an ethoxycarbonyl moiety. This unique structure contributes to its reactivity and potential applications.
Properties
- Molecular Formula : C13H14O3
- Molecular Weight : 218.25 g/mol
- Solubility : Soluble in organic solvents like ethanol and acetone.
Anti-inflammatory Activity
Research indicates that derivatives of cyclopropane carboxylic acids exhibit anti-inflammatory properties. Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various cyclopropane derivatives for their COX inhibitory activity, revealing that specific substitutions significantly enhanced their efficacy against inflammation-related disorders .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Cyclopropane derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival.
Research Findings:
In vitro studies demonstrated that certain analogs of this compound inhibited the proliferation of breast and colon cancer cell lines, suggesting a promising avenue for further development as an anticancer agent .
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules. Its functional groups allow for further modifications and reactions.
Synthesis Example:
A recent synthesis route described in Tetrahedron Letters utilized this compound to create novel polycyclic structures with potential biological activity, showcasing its utility in synthetic organic chemistry .
Polymer Chemistry
The compound can be used as a monomer or additive in polymer chemistry. Its unique structure may impart desirable properties to polymers, such as increased thermal stability or enhanced mechanical strength.
Application Example:
Research has indicated that incorporating cyclopropane derivatives into polymer matrices can improve their performance under stress conditions, making them suitable for applications in coatings and composites .
Pesticide Development
There is emerging interest in the application of cyclopropane carboxylic acids in agricultural chemistry, particularly as potential pesticide candidates. Their ability to interact with biological systems may lead to the development of novel agrochemicals.
Findings:
Studies have shown that certain derivatives exhibit insecticidal properties against common pests, suggesting that this compound could be further explored for agricultural applications .
Summary Table of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory and anticancer agents | |
| Organic Synthesis | Building block for complex molecules | |
| Material Science | Enhancing polymer properties | |
| Agricultural Chemistry | Potential pesticide candidates |
Mechanism of Action
The mechanism of action of 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Carboxylic Acid Derivatives
Structural and Functional Group Variations
Substituent Effects on the Phenyl Ring
2-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid ():
- Key differences : Replaces ethoxycarbonyl with methoxycarbonyl (-COOCH₃) and introduces a hydroxyl (-OH) group at position 3 of the phenyl ring.
- Impact :
- The smaller methoxy group reduces steric hindrance compared to ethoxy.
- Molecular weight: 236.22 g/mol (vs. ~264 g/mol estimated for the ethoxycarbonyl analog).
2,2-Dichloro-1-(4'-ethoxyphenyl)cyclopropane-1-carboxylic acid ():
- Key differences : Incorporates two chlorine atoms on the cyclopropane ring and an ethoxy (-OCH₂CH₃) group instead of ethoxycarbonyl.
- Impact :
- The absence of a carbonyl group reduces resonance stabilization, altering reactivity in nucleophilic substitutions.
Alternative Cyclopropane Derivatives
1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid ():
- Key differences : Substitutes ethoxycarbonyl with an ethynyl (-C≡CH) group.
- Impact :
- Lower molecular weight (186.21 g/mol) and higher predicted boiling point (335.3°C) compared to ethoxycarbonyl analogs.
1-[(2,4-Dichlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid ():
- Key differences : Replaces the phenyl-ester group with a dichlorophenyl carbamoyl (-CONHC₆H₃Cl₂) moiety.
- Impact :
- The carbamoyl group enhances hydrogen-bonding capacity, while chlorine atoms contribute to lipophilicity and halogen bonding.
- Likely higher metabolic stability compared to ester-containing analogs.
Physicochemical Properties and Reactivity
Table 1: Comparative Data for Cyclopropane Derivatives
*Predicted pKa values are based on substituent electronic effects (e.g., electron-withdrawing groups lower pKa).
Key Observations :
- Electronic Effects : Ethoxycarbonyl and methoxycarbonyl groups act as moderate electron-withdrawing groups, while ethynyl and carbamoyl groups exhibit mixed electronic effects.
- Lipophilicity : Ethoxycarbonyl and dichlorophenyl groups increase logP values, favoring membrane permeability.
- Reactivity : Esters (e.g., ethoxycarbonyl) are prone to hydrolysis under acidic/basic conditions, whereas carbamates and halogenated derivatives show greater stability .
Biological Activity
2-[4-(Ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclopropane ring and ethoxycarbonyl substitution, is being explored for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H14O3, with a molecular weight of 218.25 g/mol. The structure features a cyclopropane ring bonded to a phenyl group that carries an ethoxycarbonyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C13H14O3 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may exhibit inhibitory effects on certain metabolic pathways, particularly those involved in inflammation and cancer proliferation.
Pharmacological Studies
Recent pharmacological evaluations have indicated that derivatives of cyclopropane carboxylic acids, including this compound, can interact with enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2). In silico docking studies have shown promising binding affinities, suggesting potential as enzyme inhibitors.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Molecular Docking Analysis : A study demonstrated that various cyclopropanecarboxylic acid derivatives showed significant binding affinities to ACO2, with ΔG values indicating strong interactions. For example, an analog compound exhibited a ΔG of -6.5 kcal/mol, suggesting effective inhibition .
- Anticancer Activity : Research on structurally similar compounds has revealed their ability to inhibit the proliferation of cancer cell lines such as U937 (human myeloid leukemia). These findings indicate that the cyclopropane structure may confer unique properties that enhance biological activity against cancer cells .
- Anti-inflammatory Properties : Some derivatives have been noted for their anti-inflammatory effects, potentially through the modulation of inflammatory pathways via enzyme inhibition .
Table 1: Molecular Docking Results
| Compound | ΔG (kcal/mol) | Binding Constant (Kb M−1) |
|---|---|---|
| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.9385×10^4 |
| (1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |
| Pyrazinoic acid | -5.3 | 7.61×10^3 |
Q & A
What are the established synthetic routes for 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis involves cyclopropanation of ethyl 4-vinylbenzoate using carbene precursors (e.g., CH₂I₂/Zn-Cu) under anhydrous conditions (0–5°C, 12 h), followed by hydrolysis of the ester group to the carboxylic acid (1M NaOH, reflux, pH >12). Key steps:
- Purification: Column chromatography (hexane/EtOAc gradient) and recrystallization (ethanol/water).
- Optimization:
- Validation: Monitor reaction progress via TLC (Rf = 0.3 in 3:7 EtOAc/hexane).
What analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy:
- ¹H NMR: Cyclopropane protons (δ 1.2–2.0 ppm, multiplet); carboxylic acid proton (δ ~12 ppm, broad).
- ¹³C NMR: Cyclopropane carbons (δ 18–25 ppm); ester carbonyl (δ 167 ppm pre-hydrolysis) .
- FT-IR: Carboxylic acid O-H stretch (2500–3300 cm⁻¹), C=O (1700 cm⁻¹) .
- HPLC: C18 column, 0.1% TFA gradient (retention time: 8.2 min; purity >98%) .
- X-ray Crystallography: Resolves cyclopropane ring geometry (bond angles: 59–61°) .
How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic acyl substitution reactions compared to non-cyclopropane analogs?
Methodological Answer:
The ring’s angle strain increases electrophilicity:
- Kinetic Studies: Hydrolysis of the ethoxycarbonyl group occurs 3.2× faster than in non-strained analogs (pH 7.4, 37°C) .
- DFT Calculations: Transition state energy for hydrolysis is 18.7 kJ/mol lower due to ring strain .
- pH Stability: Optimal stability at pH 5–6 (<5% degradation vs. 22% in analogs) .
What computational approaches predict the compound’s bioavailability and metabolic pathways?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predicts preferential hydroxylation at the cyclopropane C2 position by CYP3A4 (binding affinity: -8.2 kcal/mol) .
- ADMET Prediction (SwissADME): Moderate LogP (2.1), high plasma protein binding (89%) .
- MD Simulations: Passive membrane permeability 3.5× higher than benzoic acid derivatives .
- Validation: In vitro microsomal assays (t₁/₂ = 42 min in human liver microsomes) .
How can researchers resolve contradictory data regarding the compound’s enzyme inhibition potency across assay platforms?
Methodological Answer:
- Assay Validation: Compare fluorometric (Fluorescein Diacetate) vs. radiometric (¹⁴C-labeled substrate) methods under matched conditions .
- Control Experiments: Correct for autofluorescence interference (12% overlap at λex/em 485/535 nm) .
- Enzyme Source Normalization: Use recombinant COX-2 (IC₅₀ = 1.8 μM) vs. tissue-extracted (IC₅₀ = 4.3 μM) .
- Statistical Reconciliation: Bland-Altman plots reveal ±22% platform variability .
What strategies effectively isolate and characterize degradation byproducts formed during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
